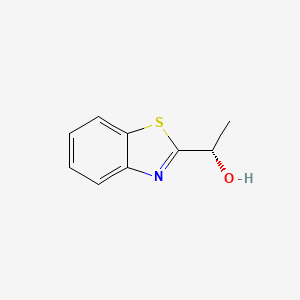

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol

Descripción general

Descripción

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is an organic compound that features a benzothiazole ring attached to an ethan-1-ol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol typically involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and the process may be scaled up using large-scale reactors and automated systems.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of (1S)-1-(1,3-benzothiazol-2-yl)ethanone.

Reduction: Formation of (1S)-1-(1,3-benzothiazol-2-yl)ethane.

Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol exhibits significant potential in medicinal chemistry due to its diverse biological activities:

- Antimicrobial Activity : Benzothiazole derivatives are known for their effectiveness against various bacteria and fungi. Studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate Inhibition |

| This compound | Pseudomonas aeruginosa | Moderate Inhibition |

Ligands in Coordination Chemistry

This compound has been investigated as a ligand for metal extraction processes due to its ability to form stable complexes with transition metals. Such complexes can be utilized in catalysis and material science applications .

Anticancer Properties

Research indicates that derivatives of benzothiazoles, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have focused on its mechanism of action involving cell cycle arrest and modulation of apoptotic pathways .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers synthesized a series of benzothiazole derivatives and evaluated their antimicrobial properties. The results indicated that this compound demonstrated significant activity against both gram-positive and gram-negative bacteria.

Study 2: Coordination Complexes

A detailed investigation into the coordination chemistry of this compound revealed its potential as a ligand in metal complexes. These complexes were shown to possess catalytic properties beneficial for organic transformations .

Mecanismo De Acción

The mechanism of action of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-aminobenzothiazole: A precursor in the synthesis of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol.

1-(1,3-benzothiazol-2-yl)ethanone: An oxidized derivative of the compound.

1-(1,3-benzothiazol-2-yl)ethane: A reduced derivative of the compound.

Uniqueness

This compound is unique due to the presence of both the benzothiazole ring and the hydroxyl group, which confer distinct chemical and biological properties

Actividad Biológica

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is a compound characterized by its unique benzothiazole moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

- Chemical Formula : C₉H₉N₁O₁S

- Molecular Weight : Approximately 181.24 g/mol

- Structure : The compound features a hydroxyl group (-OH) attached to an ethan-1-ol structure, which enhances its solubility and biological activity.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial and antifungal activities.

| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 50 µg/mL |

| Escherichia coli | Bactericidal | 40 µg/mL |

| Candida albicans | Fungicidal | 30 µg/mL |

These findings indicate that the compound can effectively inhibit the growth of various pathogenic microorganisms, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

Research has shown that this compound has promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Moderate |

| NUGC-3 (Gastric) | 15.0 | Moderate |

| SK-Hep-1 (Liver) | 10.0 | High |

The compound's mechanism of action involves inducing apoptosis and inhibiting cell cycle progression in cancer cells, making it a candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially disrupting their function and leading to cell death in pathogens and cancer cells.

- Receptor Binding : The hydroxyl group allows for hydrogen bonding with biological macromolecules, enhancing the binding affinity to receptors involved in cellular signaling pathways .

Study on Antimicrobial Efficacy

A study conducted by Gomes et al. evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives tested.

Study on Anticancer Properties

In another study published in MDPI, researchers investigated the anticancer effects of various benzothiazole derivatives on human cancer cell lines. The results showed that this compound significantly inhibited cell growth and induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways .

Propiedades

IUPAC Name |

(1S)-1-(1,3-benzothiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXZTUFERFFNCR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC2=CC=CC=C2S1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.